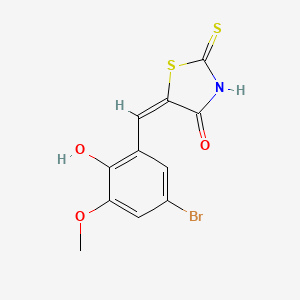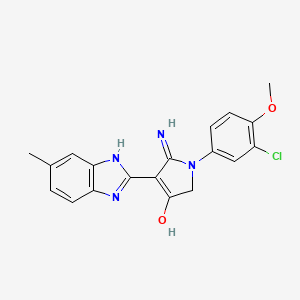![molecular formula C16H11N5O2S B6089751 2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)
2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is a chemical compound that has been extensively studied for its potential therapeutic uses. It is a member of the quinazolinone family of compounds, which are known to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of 2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cell growth and inflammation. In particular, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone are complex and varied. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of CK2 and NF-kappaB. This makes it a useful tool for studying the role of these proteins in various biological processes. Additionally, its ability to inhibit cell growth and induce apoptosis in cancer cells makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain assays.
未来方向
There are many potential future directions for research on 2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone. One area of interest is its potential use in combination therapies for cancer. It has been shown to enhance the activity of other chemotherapeutic agents, and further studies are needed to determine the optimal combinations and dosages. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine its efficacy and safety in animal models of these diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of CK2 and NF-kappaB.
合成方法
The synthesis of 2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been extensively studied. One of the most common methods involves the reaction of 4-chloro-2-mercaptobenzamide with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product, which can be purified using column chromatography.
科学研究应用
2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been shown to exhibit a wide range of biological activities. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. In particular, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-14-11-3-1-2-4-12(11)18-13(19-14)9-24-16-21-20-15(23-16)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZNELFUFXZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)
![6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6089719.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6089727.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B6089732.png)
![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)

